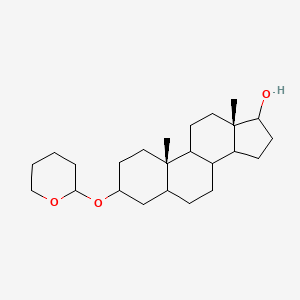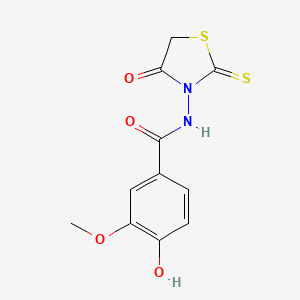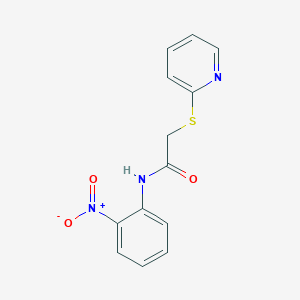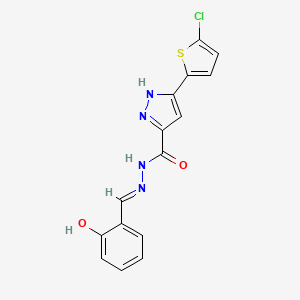
(8xi,9xi,14xi)-3-(tetrahydro-2H-pyran-2-yloxy)androstan-17-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9A,11A-DIMETHYL-7-(OXAN-2-YLOXY)-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.
Functional Group Transformations: Introduction of the oxan-2-yloxy group and other functional groups through various organic transformations.
Purification: Purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: Use of reactors to control reaction conditions precisely.
Catalysts: Employment of catalysts to enhance reaction rates and selectivity.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9A,11A-DIMETHYL-7-(OXAN-2-YLOXY)-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Substitution of functional groups with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
9A,11A-DIMETHYL-7-(OXAN-2-YLOXY)-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9A,11A-DIMETHYL-7-(OXAN-2-YLOXY)-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Pathway Modulation: Affecting various biochemical pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Cholesterol: A structurally similar compound with a cyclopenta[a]phenanthrene core.
Steroids: A class of compounds with similar ring structures and biological activities.
Withanolides: Naturally occurring compounds with similar structural features.
Uniqueness
9A,11A-DIMETHYL-7-(OXAN-2-YLOXY)-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL is unique due to its specific functional groups and the presence of the oxan-2-yloxy moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C24H40O3 |
|---|---|
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
(10S,13S)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C24H40O3/c1-23-12-10-17(27-22-5-3-4-14-26-22)15-16(23)6-7-18-19-8-9-21(25)24(19,2)13-11-20(18)23/h16-22,25H,3-15H2,1-2H3/t16?,17?,18?,19?,20?,21?,22?,23-,24-/m0/s1 |
Clave InChI |
FBKABQAUROQJTI-WAGPPBSUSA-N |
SMILES isomérico |
C[C@]12CCC(CC1CCC3C2CC[C@]4(C3CCC4O)C)OC5CCCCO5 |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC5CCCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 6-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11647960.png)


![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-ethoxyphenyl)4-chlorobenzenesulfonamido]acetamide](/img/structure/B11647978.png)
![Ethyl 2-{[(3-bromophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647984.png)
![(5E)-1-(3-bromophenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11647995.png)

![(5Z)-5-({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11648000.png)
![N'-[(E)-1-(5-bromo-2-thienyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B11648002.png)
![1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B11648006.png)
![ethyl 4-(5-{(1E)-2-cyano-3-[(2-methyl-5-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoate](/img/structure/B11648014.png)
![7-(4-chlorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11648017.png)
![4-[4-(Diethylamino)phenyl]-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11648023.png)
